molecular formula C22H13NO6 B2424718 (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 1105244-48-1

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2424718
CAS No.: 1105244-48-1
M. Wt: 387.347
InChI Key: COSCAARDTLZUCS-UHFFFAOYSA-N
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Description

The compound “(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate” is a versatile material with potential applications in scientific research. It is a part of the benzofuran compounds which are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is unique and versatile. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions due to their unique structural features. For example, a benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds vary depending on their specific structure. For example, the compound C 26 H 17 NO 3, monoclinic, Cc (no. 9), a = 20.044 (2)Å, b = 10.7294 (9)Å, c = 9.4232 (8)Å, β = 91.689 (3) °, V = 2025.6 (3)Å 3, Z = 4, R gt (F) = 0.0360, wR ref (F 2) = 0.0814, T = 293 (2)K .

Advantages and Limitations for Lab Experiments

One of the major advantages of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is its potential use in medicinal chemistry. It has shown promising results in various studies related to its anticancer, antimicrobial, and anti-inflammatory properties. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.
4. Studies to evaluate the potential use of this compound in combination with other drugs for the treatment of cancer, microbial infections, and inflammatory disorders.
5. Investigation of the potential use of this compound in other fields such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. Further studies are needed to fully understand the potential applications of this compound in medicinal chemistry and other fields.

Synthesis Methods

The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves the reaction between 5-(benzofuran-2-yl)isoxazol-3-ylmethanol and 4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Scientific Research Applications

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results in various studies related to its anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Safety and Hazards

The safety and hazards of benzofuran compounds depend on their specific structure and usage. It’s important to handle these compounds with care and follow the safety guidelines provided by the manufacturer or supplier.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO6/c24-16-11-21(28-18-8-4-2-6-15(16)18)22(25)26-12-14-10-20(29-23-14)19-9-13-5-1-3-7-17(13)27-19/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCAARDTLZUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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